![molecular formula C25H25FN4O3S B2549430 1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide CAS No. 403729-19-1](/img/structure/B2549430.png)
1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H25FN4O3S and its molecular weight is 480.56. The purity is usually 95%.
BenchChem offers high-quality 1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Applications
The compound's structural framework serves as a basis for synthesizing a range of fluoroquinolone-based derivatives with significant antimicrobial activity. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule related to the chemical structure , demonstrating antifungal and antibacterial activities (Patel & Patel, 2010). This indicates the compound's utility in developing new antimicrobial agents.
Pharmacokinetics and Metabolism
Research into similar compounds has provided insights into their pharmacokinetics and metabolism. For example, Renzulli et al. (2011) investigated the disposition and metabolism of a novel orexin receptor antagonist, highlighting the compound's elimination routes and metabolic pathways (Renzulli et al., 2011). Such studies are crucial for understanding the safety and efficacy profiles of new drugs.
Chemotherapeutic Potential
Compounds with structural similarities to "1-[2-[(2-Fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide" have been explored for their chemotherapeutic potential. For example, Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, indicating potential cytotoxicity against cancer cell lines (Nowak et al., 2015). This suggests the compound's framework could be useful in designing new anticancer agents.
Antibacterial Mechanism and SAR
The structural analogs of the compound have also been studied for their antibacterial mechanisms and structure-activity relationships (SAR). Kuramoto et al. (2003) discovered potent antibacterial activities in compounds with certain structural features, shedding light on how modifications to the chemical structure can enhance antimicrobial efficacy (Kuramoto et al., 2003).
Mechanism of Action
- These mediators include prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), nuclear factor κB (NF-κB), leukotrienes, and some interleukins .
- By inhibiting COX enzymes, it reduces the generation of PGE2, which is a key mediator of inflammation .
Target of Action
Mode of Action
Biochemical Pathways
Future Directions
The future research directions for this compound could include further studies on its synthesis, structure, reactivity, mechanism of action, properties, safety, and potential applications. For example, the development of efficient and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Additionally, the study of the biological activity of piperidine derivatives is a promising area of research .
properties
IUPAC Name |
1-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3S/c1-2-11-30-24(33)19-8-7-17(23(32)29-12-9-16(10-13-29)22(27)31)14-21(19)28-25(30)34-15-18-5-3-4-6-20(18)26/h2-8,14,16H,1,9-13,15H2,(H2,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYBKEQZQZTQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.